molecular formula C20H18OS B2784915 3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 882748-44-9

3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Cat. No.: B2784915
CAS No.: 882748-44-9
M. Wt: 306.42
InChI Key: MLNILSSJKYWFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is an organic compound with the molecular formula C20H18O3S It is known for its unique structure, which includes a naphthyl group and a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-methylthiophenol with 2-naphthylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the naphthyl group can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methylphenyl)thio]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methylphenyl)selanyl]-1-(2-naphthyl)-1-propanone

Uniqueness

3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its sulfonyl and thio analogs. The sulfanyl group is more prone to oxidation, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18OS/c1-15-6-10-19(11-7-15)22-13-12-20(21)18-9-8-16-4-2-3-5-17(16)14-18/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNILSSJKYWFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.